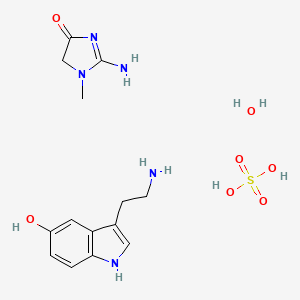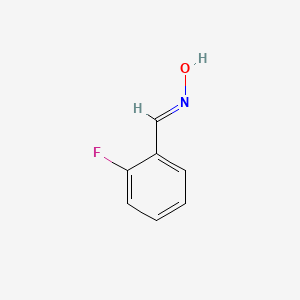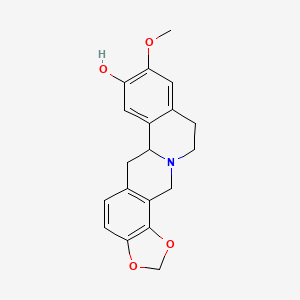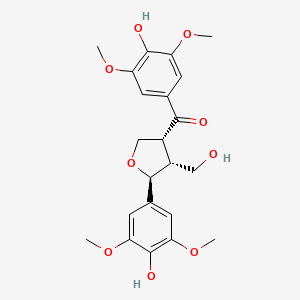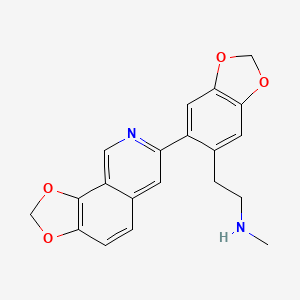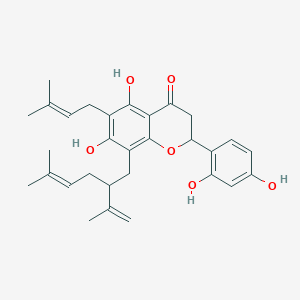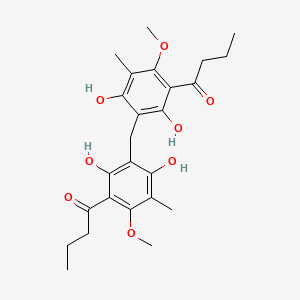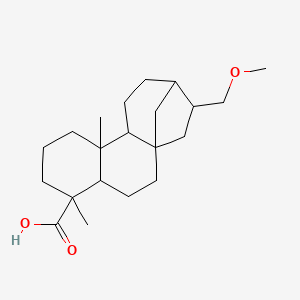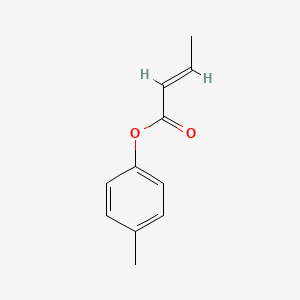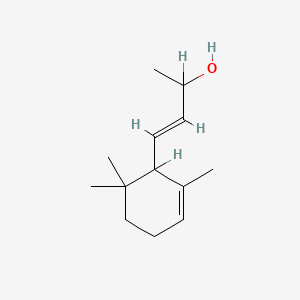
Ginger extract
Overview
Description
Ginger, scientifically known as Zingiber officinale, is a herbaceous perennial plant of the family Zingiberaceae, probably native to southeastern Asia . Its pungent aromatic rhizome (underground stem) is used as a spice, flavoring, food, and medicine . Ginger extract powder is made from Zingiber officinale specie. It has a natural ginger fragrance with a yellow powder, insoluble in water . It consists of many important substances such as vitamin C, flavonoid, phenol compounds (gingerdiol, gingerol, gingerdione and shogaols), especially gingerol which is an important biological substance .
Synthesis Analysis
The green synthesis of silver nanoparticles (AgNPs) using a water extract of Ginger (Zingiber officinale) root by microwave irradiation and its antibacterial activities have been reported . The ethanol extracts of dried unpeeled ginger and peeled ginger, fresh peeled ginger and ginger peel. The Z. officinale AgNPs synthesized by dried unpeeled ginger ethanol extract showed the best antioxidant activity .Molecular Structure Analysis
The molecular weight of the ginger polysaccharide was determined by high performance gel permeation chromatography. The monosaccharide composition, scanning electron microscope and other physicochemical parameters of the ginger polysaccharide were further determined .Chemical Reactions Analysis
The chemistry of ginger involves the composition of ginger rhizome; extraction, separation, and identification methods; and analytical and isolation methodology, such as liquid column chromatography, thin-layer chromatography, high-performance liquid chromatography, gas chromatography .Physical And Chemical Properties Analysis
The chemistry of ginger involves the composition of ginger rhizome; extraction, separation, and identification methods; and analytical and isolation methodology, such as liquid column chromatography, thin-layer chromatography, high-performance liquid chromatography, gas chromatography .Scientific Research Applications
Antioxidant Activity in Cancer Patients : Ginger extract has shown significant antioxidant activity in cancer patients receiving chemotherapy. It notably increased the activities of superoxide dismutase (SOD) and catalase (CAT) and reduced oxidative marker levels, indicating its potential as a supplement for these patients (Danwilai et al., 2017).
Immune System Benefits in Smokers and Non-smokers : A study found that ginger extract can have different effects on the immune system cells and antibodies of smokers and non-smokers. In particular, it may benefit smokers with anemia and non-smokers with enhanced humoral immunity against infections (Mahassni & Bukhari, 2019).
Reducing Delayed Gastric Emptying and Nosocomial Pneumonia : In patients with adult respiratory distress syndrome (ARDS), ginger extract was found to potentially reduce delayed gastric emptying and the incidence of ventilator-associated pneumonia (Shariatpanahi et al., 2010).
Improving Cognitive Function in Middle-Aged Women : Ginger extract demonstrated potential as a cognitive enhancer for middle-aged women, enhancing working memory and certain aspects of cognitive function (Saenghong et al., 2011).
Acute Migraine Treatment : Ginger was found to improve acute migraine symptoms when added to standard treatment, showing significant clinical response and pain reduction (Martins et al., 2019).
Blood Glucose Control in Non-diabetic Adults : Ginger aqueous extract showed beneficial effects on blood glucose control in nondiabetic adults, suggesting its role in glucose homeostasis and as a natural antioxidant source (Diakos et al., 2023).
Allergic Rhinitis Treatment : A study compared the efficacy and safety of ginger extract with loratadine in treating allergic rhinitis and found ginger to be as effective as loratadine in improving nasal symptoms and quality of life (Yamprasert et al., 2020).
Chemotherapy-Induced Nausea : Ginger supplementation was associated with better quality of life related to chemotherapy-induced nausea and less cancer-related fatigue (Marx et al., 2017).
Safety And Hazards
Future Directions
The food & beverages segment is expected to expand at a robust CAGR in the coming years, owing to the growing consumer preference for healthy and minimally processed food products with natural ingredients . Also, there is a comparative study on ginger powder and ginger extract nanoparticles: effects on growth, immune–antioxidant status, tissue histoarchitecture, and resistance to Aeromonas hydrophila and Pseudomonas putida infection in Oreochromis niloticus .
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRFSPGUWEKFC-ILHSMLOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6850776 | |
CAS RN |
84696-15-1 | |
| Record name | Ginger, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



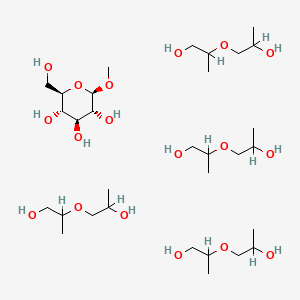
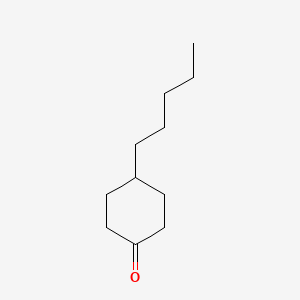
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
